4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol
Overview
Description
4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol is a chemical compound characterized by its chloro and hydroxymethyl functional groups attached to a phenol ring and a piperidine ring, respectively
Mechanism of Action
Target of Action
Piperidines, a class of compounds which includes the piperidin-1-yl group in this compound, are present in more than twenty classes of pharmaceuticals .
Mode of Action
This is a type of reaction that forms carbon-carbon bonds and is widely used in organic synthesis .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which may involve similar compounds, are known to involve the transmetalation of organoboron reagents to palladium .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it can be transported across cell membranes by specific transporters and bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol typically involves the following steps:
Chlorination: The starting material, phenol, undergoes chlorination to introduce the chloro group at the 4-position.
Piperidine Derivative Formation: The piperidine ring is synthesized and modified to include the hydroxymethyl group at the 4-position.
Coupling Reaction: The chlorinated phenol and the hydroxymethylated piperidine are then coupled using appropriate reagents and conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Amines and other reduced derivatives.
Substitution: Derivatives with different functional groups attached to the hydroxymethyl or chloro positions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: 4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound's biological activity has been explored for potential therapeutic applications. It may serve as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
4-Chloro-2-(piperidin-1-ylmethyl)phenol: Similar structure but lacks the hydroxymethyl group.
2-(4-(Hydroxymethyl)piperidin-1-yl)methylphenol: Similar structure but lacks the chloro group.
4-Chloro-2-(hydroxymethyl)phenol: Similar structure but lacks the piperidine ring.
Uniqueness: 4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol is unique due to the combination of the chloro and hydroxymethyl groups on the phenol ring and the presence of the piperidine ring. This combination provides a balance of hydrophilic and hydrophobic properties, making it suitable for diverse applications.
Properties
IUPAC Name |
4-chloro-2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-1-2-13(17)11(7-12)8-15-5-3-10(9-16)4-6-15/h1-2,7,10,16-17H,3-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBWNXYYKBWKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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